

Spectroscopic comparison of Disperse Red 151 and Disperse Red 1.

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Compound of Interest

Compound Name: Disperse red 151

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A Spectroscopic Showdown: Disperse Red 1 vs. Disperse Red 151

A comprehensive comparison of the spectroscopic properties of two key industrial azo dyes, Disperse Red 1 and **Disperse Red 151**, reveals distinct characteristics rooted in their molecular structures. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their spectral behavior in various solvents, supported by experimental data and protocols.

Disperse Red 1, a monoazo dye, and **Disperse Red 151**, a diazo dye, are both widely utilized in the textile industry for dyeing synthetic fibers. Their efficacy and coloristic properties are intrinsically linked to their light-absorbing characteristics, which can be quantified through spectroscopic analysis. Understanding these properties is crucial for optimizing dyeing processes, developing new dye formulations, and assessing their potential in other applications, including as probes in biological systems.

At a Glance: Spectroscopic Properties

A summary of the key spectroscopic data for Disperse Red 1 and a qualitative description for **Disperse Red 151** are presented below. While quantitative molar absorptivity data for **Disperse Red 151** is not readily available in the public domain, its characteristic as a "brilliant red" dye suggests strong absorption in the visible region.

Spectroscopic Property	Disperse Red 1	Disperse Red 151
Chemical Structure	$C_{16}H_{18}N_4O_3$	$C_{27}H_{25}N_5O_5S$
CAS Number	2872-52-8	61968-47-6
λ_{max} (Acetone)	406 nm	Not Available
ϵ (Acetone)	3,208 L mol ⁻¹ cm ⁻¹ [1]	Not Available
λ_{max} (Ethanol)	406 nm	Not Available
ϵ (Ethanol)	13,708 L mol ⁻¹ cm ⁻¹ [1]	Not Available
λ_{max} (DMF)	406 nm	Not Available
ϵ (DMF)	15,846 L mol ⁻¹ cm ⁻¹ [1]	Not Available
λ_{max} (Acetonitrile)	406 nm	Not Available
ϵ (Acetonitrile)	11,174 L mol ⁻¹ cm ⁻¹ [1]	Not Available
Solubility	Insoluble in water; soluble in ethanol, acetone, and benzene.	Soluble in various organic solvents.

Unpacking the Spectra: A Deeper Dive

The spectroscopic behavior of these dyes is a direct consequence of their molecular architecture.

Disperse Red 1 is a monoazo dye characterized by a single azo group (-N=N-) linking a p-nitroaniline moiety to an N,N-diethyl-p-phenylenediamine derivative. The absorption maximum (λ_{max}) at approximately 406 nm in various organic solvents is attributed to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated system of the molecule. The molar absorptivity (ϵ), a measure of how strongly the dye absorbs light at a specific wavelength, varies with the polarity of the solvent, indicating solvent-solute interactions that can influence the electronic distribution within the dye molecule.

Disperse Red 151, on the other hand, is a more complex diazo dye, containing two azo groups. This extended conjugation system is expected to result in a bathochromic shift (a shift

to longer wavelengths) of the absorption maximum compared to Disperse Red 1, which would be consistent with its "brilliant red" coloration. The presence of a sulfonamide group and an ester group further modifies its electronic and solubility properties. While specific λ_{max} and molar absorptivity values in common solvents are not readily found in published literature, its application in polyester dyeing suggests it possesses high tinctorial strength.

Experimental Protocols: A Guide to Spectroscopic Analysis

The following provides a general methodology for the UV-Visible spectroscopic analysis of disperse dyes like Disperse Red 1 and **Disperse Red 151**.

1. Materials and Reagents:

- Disperse dye of interest (high purity)
- Spectroscopic grade solvents (e.g., acetone, ethanol, dimethylformamide)
- Volumetric flasks and pipettes
- UV-Visible spectrophotometer

2. Preparation of Stock and Standard Solutions:

- Accurately weigh a small amount of the disperse dye.
- Dissolve the dye in a suitable solvent to prepare a concentrated stock solution in a volumetric flask.
- Prepare a series of standard solutions of known concentrations by diluting the stock solution with the same solvent.

3. Spectroscopic Measurement:

- Set the wavelength range of the spectrophotometer to scan the visible region (typically 400-700 nm) and the near-UV region (200-400 nm).

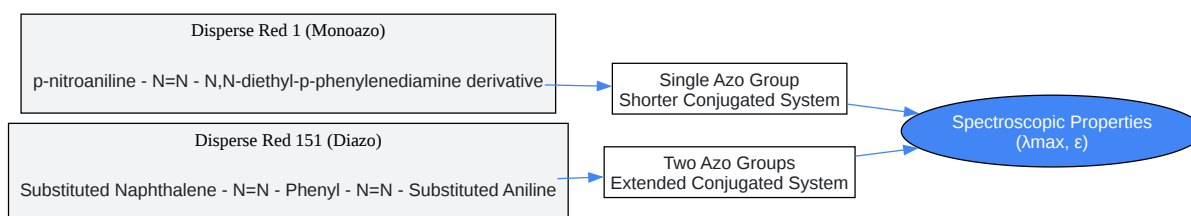
- Use the pure solvent as a blank to zero the instrument.
- Record the absorbance spectra of each standard solution.
- Identify the wavelength of maximum absorbance (λ_{max}).

4. Data Analysis:

- According to the Beer-Lambert law ($A = \epsilon bc$), the absorbance (A) is directly proportional to the molar absorptivity (ϵ), the path length of the cuvette (b , typically 1 cm), and the concentration of the dye (c).
- A calibration curve can be constructed by plotting absorbance at λ_{max} versus the concentration of the standard solutions.
- The molar absorptivity (ϵ) can be calculated from the slope of the calibration curve (slope = ϵb).

Visualizing the Structural Differences

The fundamental differences in the chemical structures of Disperse Red 1 and **Disperse Red 151** are the primary determinants of their distinct spectroscopic properties.



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Caption: Structural comparison influencing spectroscopic properties.

In conclusion, while both Disperse Red 1 and **Disperse Red 151** are effective red dyes, their spectroscopic profiles are dictated by their distinct molecular frameworks. Disperse Red 1, with its simpler monoazo structure, exhibits a well-characterized absorption profile. **Disperse Red 151**'s more complex diazo structure suggests a red-shifted and potentially more intense absorption, a hypothesis that invites further quantitative spectroscopic investigation to fully elucidate its properties and optimize its applications.

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References

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